molecular formula C8H12ClN5O B3829760 2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol

2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol

Cat. No. B3829760
M. Wt: 229.67 g/mol
InChI Key: AOGBXIDSHSWUMJ-UHFFFAOYSA-N
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Description

“2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol” is a compound that belongs to the class of 1,3,5-triazines . It contains alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups . The compound has a molecular formula of C12H20N6O and an average mass of 264.327 Da .


Synthesis Analysis

The synthesis of such compounds generally involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Physical And Chemical Properties Analysis

The compound “2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol” has a density of 1.3±0.1 g/cm3, a boiling point of 492.7±55.0 °C at 760 mmHg, and a flash point of 251.8±31.5 °C . It has 7 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds .

Future Directions

The future directions for “2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol” and similar compounds could involve further exploration of their synthesis and applications. The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

properties

IUPAC Name

2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5O/c1-2-3-10-7-12-6(9)13-8(14-7)11-4-5-15/h2,15H,1,3-5H2,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGBXIDSHSWUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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